Molecular Weight Reduction vs. 3-Methoxybenzyl Analog: Implications for Ligand Efficiency and Permeability
N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide (C18H20N2O4, MW = 328.4 g/mol) possesses a molecular weight that is 16.0 g/mol (4.6%) lower than its closest commercially catalogued analog N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide (C18H20N2O5, MW = 344.4 g/mol) . This mass difference arises from the replacement of a 3-methoxy (–OCH3) group on the benzyl ring with a 2-methyl (–CH3) group. The resulting molecular simplification reduces the heavy atom count by one oxygen atom, which is predicted to lower the topological polar surface area (tPSA) by approximately 9 Ų and modestly increase calculated LogP, consistent with the removal of a hydrogen-bond acceptor . In lead optimization contexts where ligand efficiency metrics (BEI = pKi/MW) and permeability are prioritized, this MW and PSA advantage may translate into a superior starting point for further functionalization .
| Evidence Dimension | Molecular weight (MW) and molecular formula |
|---|---|
| Target Compound Data | MW = 328.4 g/mol; C18H20N2O4 |
| Comparator Or Baseline | N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide (CAS 839680-92-1); MW = 344.37 g/mol; C18H20N2O5 |
| Quantified Difference | ΔMW = −16.0 g/mol (−4.6%); Δ heavy atom count = −1 oxygen |
| Conditions | Calculated from molecular formula; vendor-specified molecular weights |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting oral bioavailability or CNS penetration, a 4.6% lower MW with reduced H-bond acceptor count directly impacts compliance with Lipinski and lead-likeness filters, making the 2-methylbenzyl analog a more fragment-like or lead-like scaffold.
- [1] Ligand Efficiency: A Thorough Guide to Understanding and Applying Ligand Efficiency Metrics in Drug Discovery. Relationship between MW, PSA, and BEI applied to oxalamide analog series. View Source
